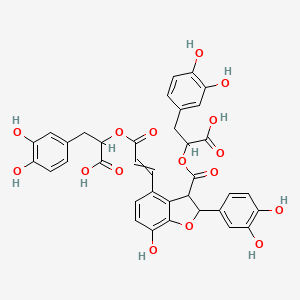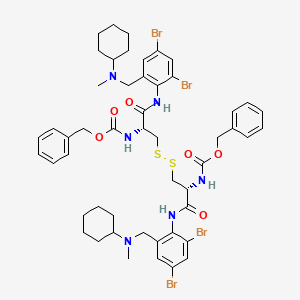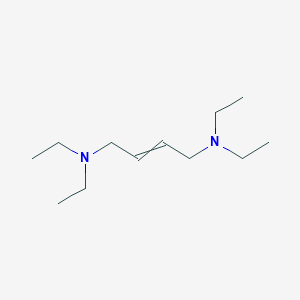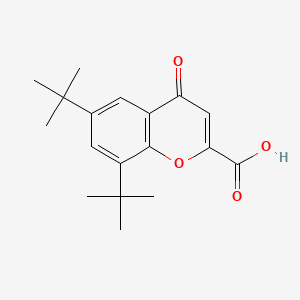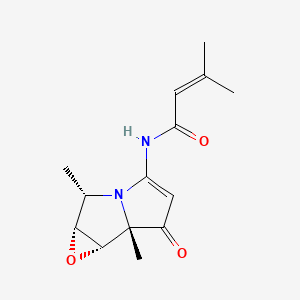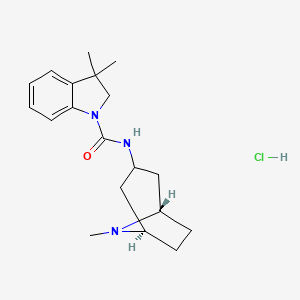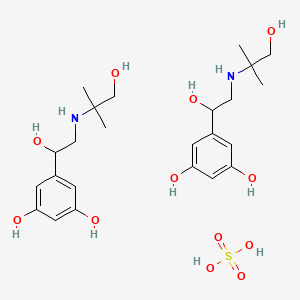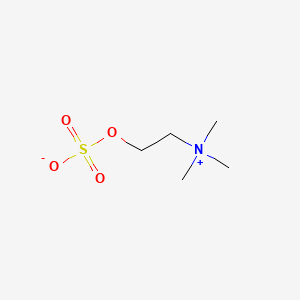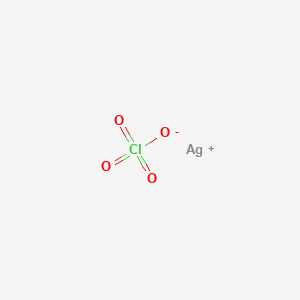
高氯酸银
描述
Silver perchlorate is an inorganic compound with the chemical formula AgClO₄. It is a white, hygroscopic solid that forms a monohydrate. This compound is known for its high solubility in water and organic solvents, making it a valuable reagent in various chemical processes. Silver perchlorate is primarily used as a source of silver ions and as a catalyst in organic chemistry.
科学研究应用
Silver perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation and substitution reactions.
Biology: Silver perchlorate is employed in certain biochemical assays due to its ability to react with specific functional groups.
Medicine: While not commonly used directly in medicine, silver perchlorate’s derivatives and related compounds have applications in medical research.
Industry: It is used in the manufacture of explosives and in photographic processes, leveraging the photosensitive nature of silver compounds
作用机制
Target of Action
Silver perchlorate (AgClO4) is a chemical compound that is a useful source of the silver ion (Ag+) . The primary target of silver perchlorate is the halide ligands, which it effectively replaces with perchlorate . This property makes it a valuable reagent in inorganic chemistry .
Mode of Action
Silver perchlorate interacts with its targets by replacing halide ligands with perchlorate . This interaction results in changes in the chemical structure of the target molecule .
Biochemical Pathways
Silver ions are known to inhibit certain enzymes, such as glutathione peroxidase and na+,k±atpase . This can disrupt selenium-catalyzed sulfhydryl oxidation-reduction reactions and intracellular ion concentrations, respectively .
Pharmacokinetics
It is known that silver perchlorate is soluble in water and organic solvents , which could potentially influence its bioavailability.
Result of Action
Silver ions are known to have antimicrobial properties . They can adhere to microbial cells, penetrate inside the cells, and induce cellular toxicity . This can lead to the death of the microbial cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of silver perchlorate. For instance, its solubility in water and organic solvents can be affected by temperature . Moreover, the presence of perchlorate presents risks due to its explosive nature . Therefore, the use of silver perchlorate in chemical synthesis has declined .
生化分析
Biochemical Properties
Silver perchlorate plays a significant role in biochemical reactions due to its ability to form insoluble silver salts with specific functional groups . This property makes it useful in analytical chemistry for the detection and quantification of various compounds. Silver perchlorate interacts with enzymes, proteins, and other biomolecules by forming complexes with them. These interactions can alter the activity of enzymes and proteins, leading to changes in biochemical pathways.
Cellular Effects
Silver perchlorate has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, silver perchlorate can inhibit the uptake of iodine by thyroid cells, which can disrupt the metabolism of thyroid hormones and lead to serious health issues . Additionally, silver perchlorate can interact with other cellular components, leading to changes in cell function and viability.
Molecular Mechanism
The molecular mechanism of action of silver perchlorate involves its ability to form complexes with biomolecules, leading to changes in their activity. Silver perchlorate can bind to enzymes and proteins, inhibiting or activating their function. This can result in changes in gene expression and alterations in biochemical pathways. For example, silver perchlorate can inhibit the activity of enzymes involved in the uptake of iodine by thyroid cells, leading to disruptions in thyroid hormone metabolism .
Dosage Effects in Animal Models
The effects of silver perchlorate can vary with different dosages in animal models. At low doses, silver perchlorate may have minimal effects on cellular function and viability. At high doses, silver perchlorate can be toxic and cause adverse effects. Studies have shown that high doses of silver perchlorate can lead to significant disruptions in thyroid hormone metabolism and other biochemical pathways . It is important to carefully control the dosage of silver perchlorate in experimental settings to avoid toxic effects.
Metabolic Pathways
Silver perchlorate is involved in various metabolic pathways, particularly those related to the metabolism of thyroid hormones. It can interact with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels. For example, silver perchlorate can inhibit the activity of enzymes involved in the uptake of iodine by thyroid cells, leading to disruptions in thyroid hormone metabolism . These changes can have significant effects on overall metabolic function.
Transport and Distribution
The transport and distribution of silver perchlorate within cells and tissues can influence its activity and effects. Silver perchlorate can interact with transporters and binding proteins, affecting its localization and accumulation within cells. For example, silver perchlorate can be transported into thyroid cells, where it can inhibit the uptake of iodine and disrupt thyroid hormone metabolism . The distribution of silver perchlorate within tissues can also influence its overall effects on cellular function.
Subcellular Localization
The subcellular localization of silver perchlorate can affect its activity and function. Silver perchlorate can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, silver perchlorate can accumulate in the thyroid gland, where it can inhibit the uptake of iodine and disrupt thyroid hormone metabolism . The localization of silver perchlorate within cells can influence its overall effects on cellular function and viability.
准备方法
Synthetic Routes and Reaction Conditions: Silver perchlorate can be synthesized through several methods:
Reaction with Perchloric Acid and Silver Nitrate: Heating a mixture of perchloric acid and silver nitrate produces silver perchlorate.
Reaction with Barium Perchlorate and Silver Sulfate: Silver perchlorate can also be prepared by reacting barium perchlorate with silver sulfate.
Reaction with Perchloric Acid and Silver Oxide: Another method involves the reaction of perchloric acid with silver oxide
Industrial Production Methods: In industrial settings, the preparation of silver perchlorate typically involves the reaction of silver nitrate with perchloric acid due to the simplicity and efficiency of this method. The reaction is carried out under controlled conditions to ensure the purity and stability of the product.
化学反应分析
Types of Reactions: Silver perchlorate undergoes various chemical reactions, including:
Oxidation: As a strong oxidizing agent, silver perchlorate can oxidize a wide range of organic and inorganic compounds.
Substitution: It is effective in replacing halide ligands with perchlorate ions, which are weakly or non-coordinating anions
Common Reagents and Conditions:
Oxidation Reactions: Silver perchlorate is used in oxidation reactions involving organic substrates, often under mild conditions.
Substitution Reactions: It is employed in substitution reactions where halide ligands are replaced with perchlorate ions, typically in the presence of solvents like benzene or toluene
Major Products:
Oxidation Products: The major products of oxidation reactions involving silver perchlorate are typically oxidized organic compounds.
Substitution Products: The substitution reactions yield perchlorate salts of the respective substrates
相似化合物的比较
- Silver Nitrate (AgNO₃)
- Silver Tetrafluoroborate (AgBF₄)
- Silver Trifluoromethanesulfonate (AgOTf)
- Silver Hexafluorophosphate (AgPF₆)
Silver perchlorate’s unique properties and wide range of applications make it an important compound in both research and industrial settings. Its ability to act as a strong oxidizing agent and its high solubility in various solvents contribute to its versatility and effectiveness in chemical reactions.
属性
IUPAC Name |
silver;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.ClHO4/c;2-1(3,4)5/h;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHABVNRCBNRNZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgClO4 | |
| Record name | silver perchlorate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silver_perchlorate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884427 | |
| Record name | Silver perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless deliquescent solid; [Hawley] Colorless crystalline solid; [MSDSonline] | |
| Record name | Silver perchlorate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9273 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7783-93-9 | |
| Record name | Silver perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perchloric acid, silver(1+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silver perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silver perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.123 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILVER PERCHLORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV4X1U113O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of silver perchlorate?
A1: Silver perchlorate has the molecular formula AgClO4 and a molecular weight of 207.32 g/mol.
Q2: What spectroscopic techniques are used to characterize silver perchlorate?
A2: Various spectroscopic methods, including ultraviolet (UV) [], infrared (IR) [], Raman [], nuclear magnetic resonance (NMR) [, ], and electron spin resonance (ESR) [], are employed to analyze silver perchlorate and its complexes.
Q3: Is silver perchlorate compatible with Pyrex glassware?
A3: Yes, studies have shown Pyrex exhibits high stability in contact with silver perchlorate solutions, even at elevated concentrations of perchloric acid. []
Q4: How stable is silver in contact with perchloric acid solutions containing silver perchlorate?
A4: The corrosion current-density for silver significantly decreases in perchloric acid solutions with added silver perchlorate, indicating enhanced stability. []
Q5: How does silver perchlorate catalyze the Diels-Alder reaction?
A5: Silver perchlorate, in combination with diphenyltin sulfide or Lawesson’s reagent, effectively promotes Diels-Alder reactions between dienes and α,β-unsaturated ketones under mild conditions. [] The exact mechanism remains under investigation.
Q6: Can silver perchlorate catalyze aldol reactions?
A6: Yes, similar to its role in Diels-Alder reactions, silver perchlorate combined with diphenyltin sulfide or Lawesson’s reagent efficiently catalyzes aldol reactions between aldehydes and trimethylsilyl enol ethers. []
Q7: How does silver perchlorate affect the solvolysis of halocyclopropanes?
A7: Silver perchlorate promotes the ring expansion of halocyclopropanes, leading to the formation of trans-cycloalkenyl ethers or trans-cycloalkenols depending on the solvent used. This reaction proceeds with high stereospecificity, yielding predominantly one diastereomer. []
Q8: What role does silver perchlorate play in the reaction of trialkyl phosphites with α-halogenoketones?
A8: In the presence of silver perchlorate, the reaction pathway shifts away from the typical Arbuzov or Perkow products. Instead, trimethyl phosphate and tetramethyl pyrophosphate become the exclusive phosphorus-containing products. []
Q9: Can silver perchlorate catalyze glycosylation reactions?
A9: Yes, silver perchlorate effectively activates glycopyranosyl dimethylphosphinothioates, facilitating their reaction with alcohols to yield α-glycosides with high stereoselectivity. []
Q10: How does silver perchlorate influence the polymerization of tetrahydrofuran?
A10: Depending on the co-reactant, silver perchlorate can initiate either dicationic or monocationic living polymerization of tetrahydrofuran, enabling controlled polymer chain growth. []
Q11: Can silver perchlorate be used for grafting polymers onto graphene oxide?
A11: Silver perchlorate enables the introduction of acyl perchlorate groups onto graphene oxide surfaces. These groups then serve as initiation sites for the ring-opening polymerization of lactones, effectively grafting polymers onto the graphene oxide surface. []
Q12: Have computational methods been used to study silver perchlorate systems?
A12: Yes, computational chemistry techniques have been employed to model and understand the formation and growth mechanisms of silver nanoparticles produced by the reduction of silver perchlorate. []
Q13: How do structural modifications of cycloalkenes impact their complexes with silver perchlorate?
A13: ESR studies on γ-irradiated silver perchlorate-cycloalkene complexes show that the spin density on silver decreases as the size of the cycloalkenyl ring increases. This trend correlates with the stability of the parent complex, indicating the influence of cycloalkene structure on complex stability. []
Q14: How stable are silver perchlorate solutions?
A14: The stability of silver perchlorate solutions depends on factors like concentration, pH, and the presence of other ions. Studies show enhanced silver stability in perchloric acid solutions containing silver perchlorate. []
Q15: What safety precautions should be taken when handling silver perchlorate?
A15: Silver perchlorate is a strong oxidizer and should be handled with caution. It is essential to consult the material safety data sheet (MSDS) and follow appropriate safety protocols when working with this compound.
Q16: Is silver perchlorate toxic?
A16: Silver compounds, including silver perchlorate, can be toxic. It is crucial to handle them with care and avoid direct contact with skin or eyes. Appropriate personal protective equipment (PPE) should always be worn when handling silver perchlorate.
Q17: How is silver perchlorate typically quantified in solution?
A17: Electrochemical techniques, particularly polarography, are commonly employed for the quantitative determination of silver in various solutions, including those containing silver perchlorate. []
Q18: What is the environmental impact of silver perchlorate?
A18: As with many heavy metal compounds, silver perchlorate can pose environmental risks. It's crucial to handle and dispose of it properly to minimize any potential negative impact on the environment.
Q19: What is the solubility of silver perchlorate in different solvents?
A20: Silver perchlorate exhibits good solubility in various solvents, including water, acetonitrile [], methanol [, ], and propylene carbonate []. This solubility makes it a versatile reagent for a wide range of chemical reactions.
Q20: Are there alternatives to silver perchlorate for specific applications?
A20: Yes, depending on the application, alternative reagents like silver nitrate, silver triflate, or other Lewis acids may be suitable replacements for silver perchlorate. The choice depends on the specific reaction conditions and desired outcomes.
Q21: What resources are available for researchers working with silver perchlorate?
A21: Numerous resources support research involving silver perchlorate. These include chemical suppliers, analytical service providers, databases of chemical information, and published literature.
Q22: What are some historical milestones in silver perchlorate research?
A22: Research on silver perchlorate spans several decades, with contributions to diverse fields. Key milestones include its early use in organic synthesis, the exploration of its catalytic properties, and the development of analytical methods for its detection and quantification.
Q23: What are some examples of cross-disciplinary applications of silver perchlorate?
A24: Silver perchlorate finds use in various disciplines. For example, in materials science, it aids in developing nanocomposite Fricke gels for heavy ion beam irradiation dosimetry. [] In coordination chemistry, it facilitates the construction of energetic cationic coordination polymers with potential applications as ultrafast laser initiating materials. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



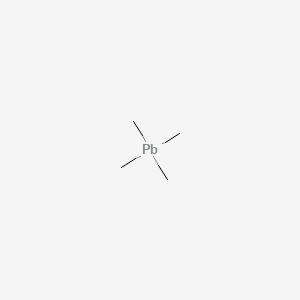
![7H-furo[3,2-g][1]benzopyran-7-thione,9-methoxy-](/img/structure/B1204575.png)

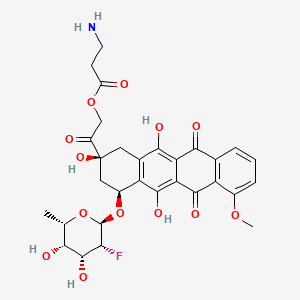
![1-[4-(2-Hydroxy-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propoxy)phenyl]-1-propanone](/img/structure/B1204579.png)
